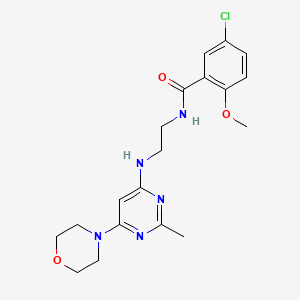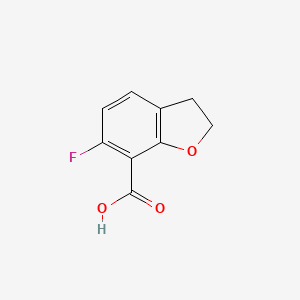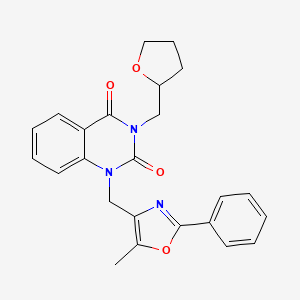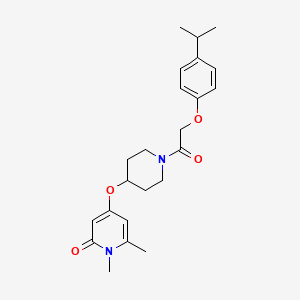![molecular formula C20H29N3O B2880162 8-Benzyl-1-cyclohexyl-1,3,8-triazaspiro[4.5]decan-4-one CAS No. 95939-10-9](/img/structure/B2880162.png)
8-Benzyl-1-cyclohexyl-1,3,8-triazaspiro[4.5]decan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Benzyl-1-cyclohexyl-1,3,8-triazaspiro[4.5]decan-4-one is a chemical compound with the CAS Number: 95939-10-9 . It has a molecular weight of 327.47 . The compound is typically in-stock and is available for purchase for pharmaceutical testing .
Molecular Structure Analysis
The InChI code for this compound is 1S/C20H29N3O/c24-19-20 (23 (16-21-19)18-9-5-2-6-10-18)11-13-22 (14-12-20)15-17-7-3-1-4-8-17/h1,3-4,7-8,18H,2,5-6,9-16H2, (H,21,24) . This code provides a specific textual identifier for the molecular structure.Physical And Chemical Properties Analysis
The compound is a white to yellow solid . The storage temperature is room temperature .Aplicaciones Científicas De Investigación
Synthesis and Optimization
The compound 8-Benzyl-1-cyclohexyl-1,3,8-triazaspiro[4.5]decan-4-one is synthesized through various innovative methods, improving efficiency and selectivity. For instance, a solid-phase synthesis approach using SynPhase™ Lanterns has been developed, allowing for the optimization of spiroimidazolidinone derivatives synthesis, showing the compound's pivotal role in facilitating complex chemical synthesis processes (Bedos, Feliu, Martínez, & Amblard, 2003). Additionally, the construction of a discrete compound library based on a spiropiperidine motif, incorporating variations of the compound, highlights its versatility in combinatorial chemistry and drug discovery (Feliu, Martínez, & Amblard, 2004).
Ultrasound-assisted Synthesis
The use of ultrasound-assisted synthesis techniques for novel urea derivatives of 1,3,8-triazaspiro[4.5]decan-4-one demonstrates the compound's adaptability to green chemistry practices. This method emphasizes environmental friendliness, energy efficiency, and enhanced selectivity, marking a significant advancement in the synthesis of complex organic compounds (Velupula, Prasad, Valluru, Konidena, Maroju, & Mule, 2021).
Antimicrobial Activities
Research into the antimicrobial properties of derivatives of 1,2,4,8-tetraazaspiro[4.5]dec-2-enes containing triazole, piperidine, and sulfonamide moieties has led to the discovery of compounds with significant activity against various microbial strains. This showcases the compound's potential as a backbone for developing new antimicrobial agents (Dalloul, El-nwairy, Shorafa, & Samaha, 2017).
Novel Antiviral Agents
The compound's framework has been explored for the synthesis of derivatives with potent antiviral properties. For instance, research has yielded compounds effective against human coronavirus, highlighting the compound's utility in antiviral drug development. Such findings are crucial, especially considering the global impact of viral diseases and the ongoing search for effective treatments (Apaydın, Cesur, Stevaert, Naesens, & Cesur, 2019).
Anticancer Applications
Further investigations have revealed the compound's relevance in anticancer research, where derivatives have been evaluated for their potential as epidermal growth factor receptor inhibitors, showing promise in anti-breast cancer strategies. This underscores the compound's importance in the development of targeted cancer therapies, offering hope for more effective and selective treatment options (Fleita, Sakka, & Mohareb, 2013).
Safety and Hazards
Propiedades
IUPAC Name |
8-benzyl-1-cyclohexyl-1,3,8-triazaspiro[4.5]decan-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O/c24-19-20(23(16-21-19)18-9-5-2-6-10-18)11-13-22(14-12-20)15-17-7-3-1-4-8-17/h1,3-4,7-8,18H,2,5-6,9-16H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REWBCBYJTJKXOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CNC(=O)C23CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Benzyl-1-cyclohexyl-1,3,8-triazaspiro[4.5]decan-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-oxo-2H-chromen-3-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2880079.png)
![4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2880080.png)

![5-(3-Chlorophenyl)-4,5,7,9,13-pentaazatricyclo[7.4.0.0^{2,6}]trideca-1(13),2(6),3-triene-8-thione](/img/structure/B2880085.png)




![6-(4-ethylpiperazin-1-yl)-N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2880093.png)
![4-isobutyl-1-(4-oxo-4-(4-phenylpiperazin-1-yl)butyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2880095.png)


![Tert-butyl (3aR,7aS)-2-[(5-chloropyrazin-2-yl)methyl]-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B2880101.png)
![1-{[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2880102.png)